molecular formula C10H11N3 B15199224 4-(2-Ethyl-1H-imidazol-4-yl)pyridine

4-(2-Ethyl-1H-imidazol-4-yl)pyridine

Cat. No.: B15199224
M. Wt: 173.21 g/mol
InChI Key: RRHSJERXOOITCS-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Chemical Reactions Analysis

4-(2-Ethyl-1H-imidazol-4-yl)pyridine can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-4-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-Ethyl-1H-imidazol-4-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important in enzyme inhibition or activation .

Comparison with Similar Compounds

4-(2-Ethyl-1H-imidazol-4-yl)pyridine can be compared with other imidazole and pyridine derivatives:

    Imidazole derivatives: Compounds like 1H-imidazole and 2-methylimidazole share the imidazole ring but differ in their substitution patterns and reactivity.

    Pyridine derivatives: Compounds such as 2-ethylpyridine and 4-methylpyridine share the pyridine ring but have different substituents, affecting their chemical behavior.

The uniqueness of this compound lies in the combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-ethyl-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-2-10-12-7-9(13-10)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13)

InChI Key

RRHSJERXOOITCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C2=CC=NC=C2

Origin of Product

United States

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